molecular formula C20H25N3O2 B589781 SEN 12333 CAS No. 874450-44-9

SEN 12333

Cat. No.: B589781
CAS No.: 874450-44-9
M. Wt: 339.4 g/mol
InChI Key: XCHIZTUBUXZESJ-UHFFFAOYSA-N
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Description

SEN 12333 is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SEN 12333 plays a significant role in biochemical reactions by acting as an agonist for the α7 nicotinic acetylcholine receptor (nAChR) . It exhibits high affinity for rat α7 receptors (K_i = 260 nM) and functions as a full agonist in functional Ca^2+ flux studies (EC_50 = 1.6 μM) . This compound interacts with various enzymes, proteins, and other biomolecules, including histamine H_3 receptors, where it displays functional antagonism (IC_50 = 103 nM) . Additionally, it shows weak agonist activity at human ganglionic α3 nAChRs (IC_50 = 8.5 μM) .

Cellular Effects

This compound influences various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism . As an α7 nAChR agonist, it enhances synaptic transmission and neuronal communication, leading to improved cognitive function and neuroprotection . In animal studies, this compound has demonstrated procognitive and neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α7 nicotinic acetylcholine receptor (nAChR) and activating it . This activation leads to the opening of ion channels, allowing the influx of Ca^2+ ions, which subsequently triggers downstream signaling pathways . This compound’s high selectivity for the α7 nAChR over other nAChR subtypes and the serotonin (5-HT) receptor subtype 5-HT_3 ensures its targeted action . The compound’s ability to penetrate the brain and its oral bioavailability further enhance its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent stability and brain penetration, maintaining its activity in both in vitro and in vivo studies . Long-term studies have shown that this compound provides sustained neuroprotective and procognitive benefits, with no significant degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits procognitive and neuroprotective effects without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . In quisqualate-lesioned animals, treatment with this compound (3 mg/kg/day i.p.) resulted in significant protection of choline acetyltransferase-positive neurons .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s high affinity for the α7 nAChR and its ability to modulate Ca^2+ flux play a crucial role in its metabolic activity . This compound’s interactions with histamine H_3 receptors and other nAChR subtypes further influence its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s excellent brain penetration and oral bioavailability ensure its effective distribution to target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cells, where it targets the α7 nicotinic acetylcholine receptors (nAChRs) . The compound’s ability to penetrate the brain and its high affinity for the α7 nAChR ensure its effective localization to the synaptic regions . This compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEN 12333 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-3-yl)benzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with pentanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

SEN 12333 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

SEN 12333 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)-2-styryl-oxazol-4-yl-triphenyl-phosphonium iodide
  • 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

Uniqueness

SEN 12333 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides flexibility, while the pyridine and phenyl groups contribute to its binding affinity and specificity in various applications.

Properties

IUPAC Name

5-morpholin-4-yl-N-(4-pyridin-3-ylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(5-1-2-11-23-12-14-25-15-13-23)22-19-8-6-17(7-9-19)18-4-3-10-21-16-18/h3-4,6-10,16H,1-2,5,11-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHIZTUBUXZESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670437
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874450-44-9
Record name WAY-317538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874450449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Morpholin-4-yl)-N-[4-(pyridin-3-yl)phenyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-317538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M92TU1EZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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